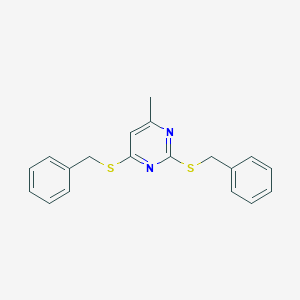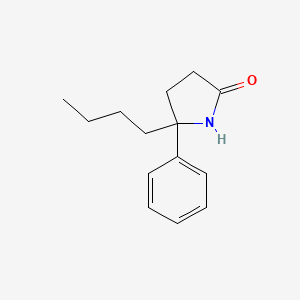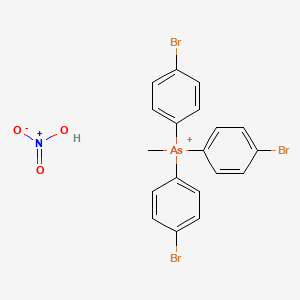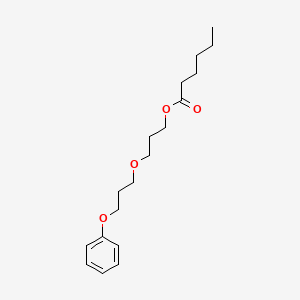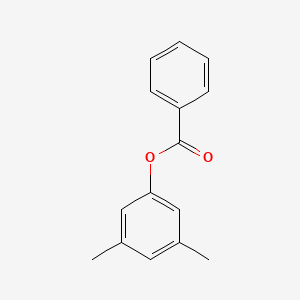![molecular formula C20H36N2O B14725195 2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol CAS No. 5414-84-6](/img/structure/B14725195.png)
2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two dimethylamino groups attached to the benzene ring at the 2 and 6 positions, a hydroxyl group at the 4 position, and an octan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol, formaldehyde, dimethylamine, and octan-2-yl bromide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group at the 4 position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an additive in lubricants and as an antioxidant in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways: It influences various biochemical pathways, including oxidative stress response and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar structure but with tert-butyl groups instead of octan-2-yl.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with tert-butyl groups and a methyl group.
Propiedades
Número CAS |
5414-84-6 |
|---|---|
Fórmula molecular |
C20H36N2O |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
2,6-bis[(dimethylamino)methyl]-4-octan-2-ylphenol |
InChI |
InChI=1S/C20H36N2O/c1-7-8-9-10-11-16(2)17-12-18(14-21(3)4)20(23)19(13-17)15-22(5)6/h12-13,16,23H,7-11,14-15H2,1-6H3 |
Clave InChI |
VHBGMDWWCGARTO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



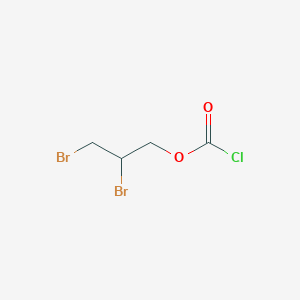

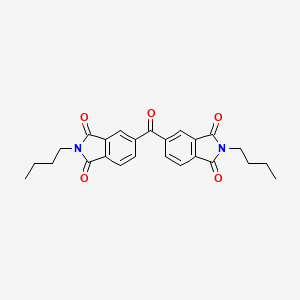
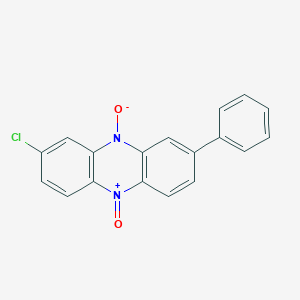
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
